molecular formula C21H27NO3 B2504774 4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide CAS No. 496036-03-4

4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide

Cat. No.: B2504774
CAS No.: 496036-03-4
M. Wt: 341.451
InChI Key: VVEGLZHMECENTB-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide is an organic compound with a complex structure, characterized by the presence of both phenoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dimethylphenol with an appropriate halogenated butanamide under basic conditions to form the phenoxy intermediate.

    Coupling Reaction: The phenoxy intermediate is then coupled with 4-(propan-2-yloxy)phenylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.

    Continuous flow processes: To enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic media at elevated temperatures.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Requires appropriate solvents and catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in the replacement of functional groups with new substituents.

Scientific Research Applications

4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide
  • 4-(2,3-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide

Uniqueness

4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide is unique due to its specific substitution pattern on the phenoxy and phenyl rings, which can influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)-N-(4-propan-2-yloxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-15(2)25-19-10-8-18(9-11-19)22-21(23)6-5-13-24-20-12-7-16(3)14-17(20)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEGLZHMECENTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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